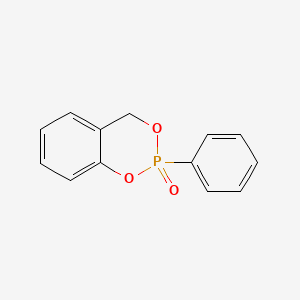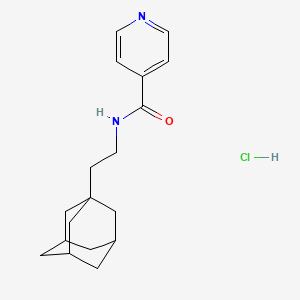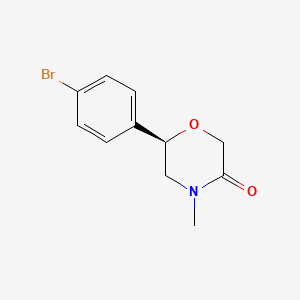
5-Methylbenzo(b)naphtho(2,1-d)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylbenzo(b)naphtho(2,1-d)thiophene is an organic compound with the molecular formula C₁₇H₁₂S. It belongs to the class of polycyclic aromatic sulfur heterocycles, which are known for their unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzo(b)naphtho(2,1-d)thiophene typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a practical route to obtain the desired thiophene-fused aromatic system.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylbenzo(b)naphtho(2,1-d)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-Methylbenzo(b)naphtho(2,1-d)thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mécanisme D'action
The mechanism of action of 5-Methylbenzo(b)naphtho(2,1-d)thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its sulfur atom can participate in redox reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(b)naphtho(2,1-d)thiophene: Lacks the methyl group at the 5-position.
Dibenzothiophene: Contains two benzene rings fused to a thiophene ring but lacks the naphthalene structure.
Naphtho(2,1-b)thiophene: Similar structure but different fusion pattern of the thiophene ring.
Uniqueness
5-Methylbenzo(b)naphtho(2,1-d)thiophene is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Propriétés
Numéro CAS |
4567-49-1 |
|---|---|
Formule moléculaire |
C17H12S |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
5-methylnaphtho[1,2-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-10-15-13-7-4-5-9-16(13)18-17(15)14-8-3-2-6-12(11)14/h2-10H,1H3 |
Clé InChI |
LCIWJCAUAOQCDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=CC=CC=C13)SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)




![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)




